molecular formula C17H17N5O2S B2813466 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide CAS No. 1257553-67-5

2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide

Cat. No.: B2813466
CAS No.: 1257553-67-5
M. Wt: 355.42
InChI Key: MBSKJZTVRIRYJD-UHFFFAOYSA-N
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Description

The compound 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide features a thiazole core substituted with methyl groups at positions 2 and 4. The carboxamide group at position 5 is linked to an ethyloxy chain terminating in a pyridazinyl-pyridin-2-yl moiety. Its synthesis likely follows routes analogous to other thiazole carboxamides, involving coupling of carboxylate intermediates with amines (e.g., using EDC/HOBt) .

Properties

IUPAC Name

2,4-dimethyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-11-16(25-12(2)20-11)17(23)19-9-10-24-15-7-6-14(21-22-15)13-5-3-4-8-18-13/h3-8H,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSKJZTVRIRYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridazine and pyridine rings through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine ring exhibits reactivity at the 3- and 6-positions due to electron-withdrawing effects from adjacent nitrogen atoms. Key observations include:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) under reflux replaces hydroxyl groups with chlorine at the pyridazine position, enabling downstream cross-coupling reactions .

  • Amination : Reaction with hydrazine derivatives forms pyrazole or triazole hybrids, as demonstrated in structurally analogous compounds .

Table 1: Substitution Reactions of Pyridazine Derivatives

Reaction TypeReagents/ConditionsProduct ClassYield (%)Source
ChlorinationPOCl₃, 80°C, 4 h8-Chloro-pyridazine derivatives65–78
Nucleophilic displacement4-Aminophenol, DIPEA, DCM, rtAryloxy-linked carboxamides33–89
Suzuki couplingPd(PPh₃)₄, arylboronic acids, K₂CO₃Biaryl-pyridazine conjugates50–94

Cyclization and Heterocycle Formation

The ethyloxy linker and carboxamide group facilitate cyclization under acidic or basic conditions:

  • Triazolo-pyridazine formation : Cyclization with 4-amino-1,2,4-triazole yields fused triazolo[4,3-b]pyridazine systems, confirmed by NMR and mass spectrometry .

  • Thiazole ring modifications : The 2,4-dimethylthiazole moiety resists electrophilic substitution but undergoes oxidation at the methyl groups under strong acidic conditions (e.g., HNO₃/H₂SO₄) .

Stability Under Physiological Conditions

  • pH-dependent hydrolysis : The carboxamide bond remains stable at pH 7.4 but hydrolyzes slowly in acidic media (pH < 3), forming carboxylic acid and amine fragments .

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the pyridazine-oxyethyl bond, generating 6-(pyridin-2-yl)pyridazin-3-ol as a major degradant.

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound participates in non-covalent interactions:

  • c-Met kinase inhibition : The pyridazine core coordinates with kinase active-site residues, while the thiazole carboxamide engages in hydrogen bonding (IC₅₀ = 12–85 nM) .

  • Metabolic oxidation : Hepatic microsomes oxidize the pyridine ring to N-oxide derivatives, confirmed via LC-MS .

Synthetic Optimization Challenges

  • Regioselectivity : Competition between pyridazine (C-3) and pyridine (C-2′) reaction sites necessitates careful protecting-group strategies .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve yields in acylation reactions compared to THF or ethers .

Key Research Findings

  • Catalytic cross-coupling : Palladium-mediated reactions with aryl halides introduce diversity at the pyridazine ring, enhancing bioactivity .

  • Structure-activity relationship (SAR) : Electron-withdrawing substituents on the pyridine ring improve metabolic stability but reduce aqueous solubility .

  • Prodrug potential : Esterification of the carboxamide group enhances oral bioavailability in preclinical models.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C17H17N5O2SC_{17}H_{17}N_{5}O_{2}S, indicating a complex structure that includes thiazole and pyridazine moieties. The presence of these heterocycles contributes to its biological activity and potential applications in drug development .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components suggest it may interact with key biological pathways involved in cancer progression. For instance, compounds with similar pyridazine structures have been shown to inhibit the PI3K family of enzymes, which are crucial in cell growth and survival pathways .

Case Study:
A study investigated the synthesis of derivatives based on pyridazine scaffolds, demonstrating their effectiveness against various cancer cell lines. The results indicated that modifications to the thiazole and pyridazine components could enhance anticancer activity, suggesting a promising avenue for further research on this specific compound .

Antimicrobial Properties

The thiazole and pyridine rings are known for their antimicrobial properties. Research has shown that compounds containing these moieties can exhibit activity against a range of pathogens, including bacteria and fungi. This particular compound's ability to disrupt microbial cell function makes it a candidate for developing new antimicrobial agents .

Data Table: Antimicrobial Activity

Pathogen TypeActivity ObservedReference
BacteriaModerate
FungiSignificant

Scaffold for Drug Development

The unique structure of 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide provides a versatile scaffold for designing new therapeutic agents. Its ability to engage in hydrogen bonding and π–π stacking interactions enhances its potential as a drug candidate .

Example Applications:

  • Tyrosine Kinase Inhibition: Similar compounds have been explored as inhibitors of tyrosine kinases, which play significant roles in cancer signaling pathways .
  • Splicing Modulators: The compound's structural features may allow it to function as a splicing modulator, potentially offering therapeutic benefits for genetic disorders like spinal muscular atrophy .

Future Research Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its effects on cancer and microbial cells.
  • Structure-Activity Relationship (SAR) Studies: Investigating how variations in the chemical structure influence biological activity can lead to more effective derivatives.

Potential Research Framework:

  • Synthesize various derivatives of the compound.
  • Evaluate their biological activities against cancer cell lines and pathogens.
  • Conduct SAR studies to identify key structural features responsible for activity.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s thiazole-5-carboxamide core is shared with several analogs, but substituents and appended groups differ significantly:

Compound Name Core Structure Key Substituents Biological/Physicochemical Notes Reference
Target Compound Thiazole-5-carboxamide 2,4-dimethyl; ethyloxy-pyridazinyl-pyridin-2-yl Hypothesized enhanced solubility due to pyridazine-pyridine system
N-(2-Chloro-6-methylphenyl)-2-(4-pyridinylamino)-5-thiazolecarboxamide Thiazole-5-carboxamide 2-(4-pyridinylamino); N-(2-chloro-6-methylphenyl) Patent-listed; chloro and methyl groups may enhance lipophilicity
ND-12025 (Imidazo[2,1-b]thiazole-5-carboxamide) Imidazo[2,1-b]thiazole 2,6-dimethyl; trifluoromethylphenoxy-pyridinyl Trifluoromethyl group improves metabolic stability
5-Aryl-4-aminomethyl-thiazole-2-amines Thiazole-2-amine 4-aminomethyl; morpholinomethyl Morpholine substituent may enhance CNS penetration
Dasatinib (SPRYCEL®) Thiazole-5-carboxamide Chlorophenyl; pyrimidinyl-piperazinyl Clinically approved tyrosine kinase inhibitor; piperazine enhances solubility

Substituent-Driven Functional Differences

  • Pyridazinyl-Pyridin-2-yl vs. Pyridinylamino Groups: The target compound’s pyridazine-pyridine system (vs.
  • Methyl vs. Halogen Substituents : The 2,4-dimethyl groups on the thiazole (target) contrast with chloro/methylphenyl groups in patent compounds (e.g., ). Methyl groups may reduce steric hindrance compared to bulkier halogens.
  • Ethyloxy Spacer vs. Direct Linkages : The ethyloxy chain in the target compound (vs. direct aryl-aryl linkages in thiadiazoles ) likely improves conformational flexibility, aiding in binding pocket accommodation.

Physicochemical Properties

  • Melting Points and Solubility : While direct data for the target compound is unavailable, analogs with pyridazinyl groups (e.g., ) exhibit melting points >190°C, indicating crystalline stability. The ethyloxy chain may lower melting points compared to rigid aryl analogs.
  • Spectroscopic Data : Thiazole carboxamides in show distinct ¹H NMR shifts for methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.5–8.5 ppm) , which align with expected data for the target compound.

Biological Activity

The compound 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure features key functional groups that are believed to contribute to its biological activity, including a thiazole moiety and a pyridazine derivative.

Antiproliferative Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, are crucial for assessing the efficacy of such compounds.

Table 1: Comparative IC50 Values of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa0.058
Compound BA5490.035
2,4-Dimethyl-N-(2-((6-(Pyridin-2-yl)pyridazin-3-yl)Oxy)Ethyl)Thiazole-5-CarboxamideMDA-MB-231TBD

Note: TBD indicates that specific IC50 values for this compound are yet to be reported in current literature.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the chemical structure can significantly influence the biological activity of pyridine and pyridazine derivatives. For instance, the presence of hydroxyl (-OH) groups has been shown to enhance antiproliferative activity, particularly in cancer cell lines such as HeLa and MCF-7 .

Key Findings:

  • Hydroxyl Groups : Compounds with -OH groups demonstrated lower IC50 values, indicating increased potency.
  • Pyridine Derivatives : The incorporation of pyridine rings often correlates with improved interaction with cellular targets, enhancing drug efficacy .

Case Studies

Several studies have explored the biological effects of compounds structurally related to 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide .

  • Antitumor Activity : A study focusing on pyridine derivatives reported an increase in antitumor efficacy when combined with other active moieties, suggesting a synergistic effect that could be explored further for this compound .
  • Mechanism of Action : Research indicates that similar compounds may inhibit Class I PI3K enzymes, which play a critical role in cell proliferation and survival pathways . This mechanism could potentially explain the observed antiproliferative effects.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-Step Synthesis : The compound requires sequential coupling of thiazole-5-carboxamide with pyridazine and pyridine derivatives. Key steps include nucleophilic substitution for ether bond formation (e.g., between pyridazine and ethyloxyethyl groups) and amide coupling .
  • Condition Optimization :
    • Temperature : Maintain 60–80°C during nucleophilic substitutions to balance reaction rate and side-product formation .
    • Solvents : Use polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates .
    • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation .
  • Monitoring : Track progress via thin-layer chromatography (TLC) with UV visualization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyridazine C-O-CH2_2 linkage at δ 4.5–4.7 ppm) and methyl groups on the thiazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C18_{18}H20_{20}N6_6O2_2S: 408.13) .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyridazine and thiazole modifications on biological activity?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with:
    • Different heterocycles (e.g., replacing pyridazine with pyrimidine) .
    • Altered alkyl/aryl groups on the thiazole (e.g., ethyl vs. methyl) .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability assays (e.g., IC50_{50} against cancer lines) .
  • Data Comparison : Use tables to correlate structural features with activity (e.g., Table 1 from ):
AnalogSubstituent ModificationActivity (IC50_{50}, nM)Selectivity Index
1Pyridazine → Pyrimidine120 ± 152.5
2Thiazole-CH3_3 → -C2_2H5_585 ± 101.8

Q. What strategies are effective for identifying the compound’s biological targets and mechanisms of action?

Methodological Answer:

  • Computational Docking : Use software (e.g., AutoDock Vina) to predict binding to kinase ATP pockets (e.g., EGFR or BRAF) based on pyridazine-thiazole scaffold interactions .
  • Pull-Down Assays : Immobilize the compound on beads for affinity chromatography to isolate interacting proteins from cell lysates .
  • Enzyme Activity Profiling : Screen against panels of recombinant enzymes (e.g., phosphatases, proteases) to identify inhibition patterns .

Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 vs. MCF-7 discrepancies may arise from metabolic differences) .
    • Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Impurity Analysis : Re-test batches with conflicting results using HPLC-MS to rule out degradants or byproducts .
  • Dose-Response Validation : Repeat assays with 8–12 concentration points to improve IC50_{50} accuracy .

Q. What methodologies are recommended for studying the compound’s thermodynamic stability and solubility?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (e.g., >200°C indicates suitability for high-temperature formulations) .
  • Solubility Profiling :
    • Use shake-flask method in buffers (pH 1–10) to identify optimal pH for dissolution .
    • Calculate logP via HPLC retention time correlation (predicted logP ~2.1 for this compound) .

Q. How can multi-target interaction hypotheses (e.g., dual kinase/phosphatase inhibition) be tested experimentally?

Methodological Answer:

  • Kinase/Phosphatase Panels : Use commercial kinase profiling services (e.g., Eurofins) to screen at 1 µM concentration .
  • Gene Knockdown : Apply siRNA targeting suspected kinases (e.g., EGFR) in cell-based assays to observe rescue effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd_d) for purified targets .

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